Alteminostat is derived from a class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions and inhibit histone deacetylases. This compound is classified under the category of anti-cancer agents and is being investigated for its efficacy against various malignancies, particularly those resistant to conventional therapies. Its structure includes a pyrrolo[3,2-b]pyridine core, which contributes to its biological activity.
The synthesis of Alteminostat involves several critical steps:
Alteminostat has a complex molecular structure characterized by the following:
The compound features multiple functional groups that enhance its solubility and reactivity, making it suitable for biological applications .
Alteminostat participates in various chemical reactions:
These reactions are crucial for modifying the compound’s properties and enhancing its therapeutic efficacy.
Alteminostat exerts its anticancer effects primarily through the inhibition of histone deacetylases, which play a vital role in regulating gene expression. By inhibiting these enzymes, Alteminostat leads to an increase in acetylated histones, resulting in:
Research indicates that Alteminostat's ability to modify chromatin structure contributes significantly to its anticancer properties .
Alteminostat is primarily explored for its applications in oncology:
The ongoing research into Alteminostat highlights its potential as a significant player in future cancer therapies .
Alteminostat (CKD-581) is a synthetic hydroxamate-based histone deacetylase (HDAC) inhibitor classified as a small molecule antineoplastic agent. Chemically designated as N-hydroxy-14-{4-[4-(1H-indazol-5-yl)phenoxy]-7-methoxyquinazolin-6-yl}-2,5,8,11-tetraoxatetradecanamide, its molecular formula is C27H36N6O3 with a molecular weight of 492.61 g/mol (CAS No. 1246374-97-9) [1] [5]. The compound features:
Alteminostat exhibits broad inhibitory activity against Class I and Class II HDAC enzymes, particularly targeting HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10 [1]. This pan-HDAC inhibition profile distinguishes it from isoform-selective inhibitors. The compound demonstrates nanomolar potency in cellular assays, with IC50 values ranging from 1.18–36.91 nM across various lymphoma cell lines [1].
Table 1: HDAC Enzyme Classes Targeted by Alteminostat
HDAC Class | Specific Isoforms | Subcellular Localization | Primary Biological Functions | |
---|---|---|---|---|
Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily nuclear | Transcriptional regulation, cell cycle progression, DNA repair | |
Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleocytoplasmic shuttling | Tissue-specific differentiation, metabolic regulation | |
Class IIb | HDAC6, HDAC10 | Predominantly cytoplasmic | Protein folding (HSP90), cytoskeletal dynamics (α-tubulin), aggresome formation | |
Class IV | HDAC11 | Nucleocytoplasmic | Immune regulation (IL-10 expression) | [3] |
The development of HDAC inhibitors represents a convergence of epigenetic research and cancer therapeutics:
The structural evolution focused on enhancing target affinity while maintaining drug-like properties. Alteminostat's molecular design incorporates features balancing HDAC binding affinity with cellular permeability – a challenge observed with earlier hydroxamate-based inhibitors [6].
HDACs represent validated oncology targets due to their multifaceted roles in cancer pathogenesis:
Epigenetic Dysregulation:HDACs remove acetyl groups from histone lysine residues, promoting chromatin condensation and transcriptional repression of tumor suppressor genes (e.g., p21CIP1, BIM). Overexpression of Class I HDACs (HDAC1, HDAC2, HDAC3) occurs in numerous malignancies including lymphoma, myeloma, and solid tumors [3] [6]. HDAC inhibition reverses this aberrant silencing through histone hyperacetylation, restoring normal gene expression patterns.
Non-Histone Protein Effects:Approximately 3,600 acetylation sites exist on 1,750 non-histone proteins. Alteminostat modulates key oncogenic pathways through:
Specific Antitumor Mechanisms:Preclinical studies demonstrate Alteminostat:1. Induces dose-dependent apoptosis in lymphoma/leukemia cells via:- Downregulation of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1)- Upregulation of pro-apoptotic factors (BIM, NOXA)- Cleavage of PARP1 and caspase activation [1]2. Triggers DNA damage response evidenced by γH2AX accumulation3. Inhibits oncogenic signaling through BCL-6 suppression in lymphoma models [1]
Table 2: Preclinical Activity of Alteminostat in Hematologic Malignancies
Cell Line | Tumor Type | IC50 (nM) | Key Molecular Effects | |
---|---|---|---|---|
SU-DHL-4 | Diffuse large B-cell lymphoma | 1.31 | ↓BCL-6, ↓BCL-2, γH2AX accumulation, PARP1 cleavage | |
OCI-LY1 | Diffuse large B-cell lymphoma | 36.91 | ↓MCL-1, ↓BCL-XL, mitochondrial depolarization | |
SU-DHL-2 | Follicular lymphoma | 1.18 | Histone H3 hyperacetylation, tubulin acetylation | |
U2932 | Activated B-cell-like DLBCL | 31.99 | Cell cycle arrest (G1/S phase), ROS generation | [1] |
The dual targeting of both epigenetic (histone) and non-epigenetic (tubulin, chaperone) substrates provides a mechanistic advantage over agents with narrower target specificity. This multi-target approach addresses tumor heterogeneity and may overcome resistance mechanisms observed with single-pathway inhibitors [1] [3] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: 5042-08-0